
(7-Formyl-3-methyl-2,4,6-octatrienyl)triphenylphosphonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Formyl-3-methyl-2,4,6-octatrienyl)triphenylphosphonium chloride is a chemical compound with the molecular formula C28H28ClOP and a molecular weight of 446.948081. It is known for its unique structure, which includes a triphenylphosphonium group attached to a conjugated octatrienyl chain with a formyl group at the 7th position.
Méthodes De Préparation
The synthesis of (7-Formyl-3-methyl-2,4,6-octatrienyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with an appropriate octatrienyl halide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to facilitate the formation of the phosphonium salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(7-Formyl-3-methyl-2,4,6-octatrienyl)triphenylphosphonium chloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The triphenylphosphonium group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(7-Formyl-3-methyl-2,4,6-octatrienyl)triphenylphosphonium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting mitochondrial functions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (7-Formyl-3-methyl-2,4,6-octatrienyl)triphenylphosphonium chloride involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium group allows the compound to accumulate in the mitochondria, where it can exert its effects by disrupting mitochondrial functions. This can lead to changes in cellular energy production and apoptosis .
Comparaison Avec Des Composés Similaires
Similar compounds to (7-Formyl-3-methyl-2,4,6-octatrienyl)triphenylphosphonium chloride include other triphenylphosphonium derivatives with different substituents on the octatrienyl chain. These compounds share similar properties but differ in their specific chemical reactivity and biological activity. The uniqueness of this compound lies in its specific formyl group, which imparts distinct chemical and biological properties .
Some similar compounds include:
Propriétés
Numéro CAS |
83803-84-3 |
|---|---|
Formule moléculaire |
C28H28ClOP |
Poids moléculaire |
446.9 g/mol |
Nom IUPAC |
[(2E,4E,6Z)-3,7-dimethyl-8-oxoocta-2,4,6-trienyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C28H28OP.ClH/c1-24(13-12-14-25(2)23-29)21-22-30(26-15-6-3-7-16-26,27-17-8-4-9-18-27)28-19-10-5-11-20-28;/h3-21,23H,22H2,1-2H3;1H/q+1;/p-1/b13-12+,24-21+,25-14-; |
Clé InChI |
JNHJJHXQGSHKDO-DQTGJJDZSA-M |
SMILES isomérique |
C/C(=C\C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C=C/C=C(/C)\C=O.[Cl-] |
SMILES canonique |
CC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=CC=C(C)C=O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


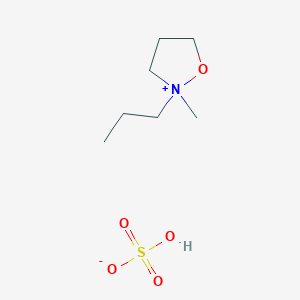





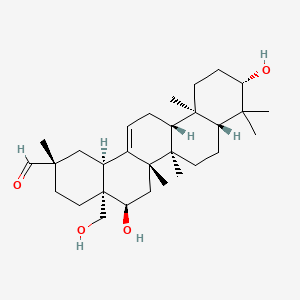
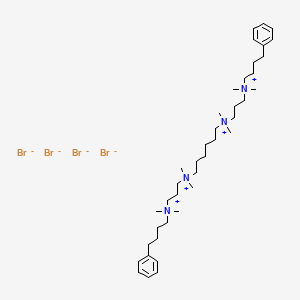
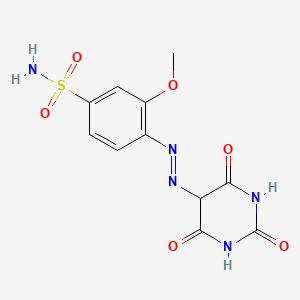

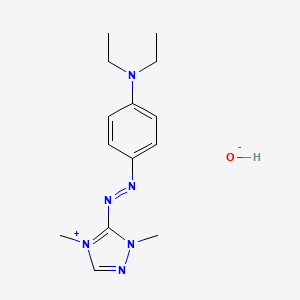
![N-[2-[(2-Hydroxyethyl)amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12689894.png)


